4,4'-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with aromatic aldehydes in the presence of a catalyst. For example, a green and efficient method uses 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of magnetically separable nanocatalysts has been explored for the preparation of similar compounds, offering high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various types of chemical reactions, including:
Condensation Reactions: Formation of the compound itself involves condensation reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazole rings.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include aromatic aldehydes, catalysts like sodium acetate, and various solvents such as ethanol .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the aromatic or pyrazole rings .
Scientific Research Applications
4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Exhibits antioxidant and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the preparation of nanomaterials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with molecular targets such as enzymes and receptors. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)]: Similar structure but with different substituents on the aromatic ring.
Bis(pyrazolyl)methanes: A broader class of compounds with similar core structures but varying functional groups.
Properties
Molecular Formula |
C29H28N4O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O4/c1-18-25(28(34)32(30-18)20-11-7-5-8-12-20)27(23-16-15-22(36-3)17-24(23)37-4)26-19(2)31-33(29(26)35)21-13-9-6-10-14-21/h5-17,27,30-31H,1-4H3 |
InChI Key |
FJKZDRKVXGEJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C=C(C=C3)OC)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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